molecular formula C9H6F3NO3 B094904 2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid CAS No. 19165-29-8

2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid

Cat. No. B094904
Key on ui cas rn: 19165-29-8
M. Wt: 233.14 g/mol
InChI Key: LAZKSSYOKYWMRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07462614B2

Procedure details

In a similar manner as described for Intermediate 18 (below), 6-(1-aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine (Intermediate 9) (0.10 g, 0.33 mmol), 2-[(trifluoroacetyl)amino]benzoic acid (0.084 g, 0.36 mmol), O-(7-azabenzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophospahte (0.14 g, 0.36 mmol) and triethylamine (0.10 mL, 0.73 mmol) in N,N-dimethylformamide (2.0 mL) gave 2-[(trifluoroacetyl)amino]-N-(1-{3-[(3,4,5-trimethoxyphenyl)amino]-1,2,4-triazin-6-yl}ethyl)benzamide (0.12 g) as a white solid. MS m/z 521 (M+1).
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.084 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:4]1[N:9]=[N:8][C:7]([NH:10][C:11]2[CH:16]=[C:15]([O:17][CH3:18])[C:14]([O:19][CH3:20])=[C:13]([O:21][CH3:22])[CH:12]=2)=[N:6][CH:5]=1)[CH3:3].[F:23][C:24]([F:38])([F:37])[C:25]([NH:27][C:28]1[CH:36]=[CH:35][CH:34]=[CH:33][C:29]=1[C:30](O)=[O:31])=[O:26].C([N:41](CC)CC)C.[CH3:46][N:47]([CH3:50])[CH:48]=[O:49]>>[N:8]1([O:49][C:48]([N:27]([CH3:28])[CH3:25])=[N+:47]([CH3:50])[CH3:46])[C:7]2[N:10]=[CH:11][CH:16]=[CH:15][C:14]=2[N:41]=[N:9]1.[F:23][C:24]([F:37])([F:38])[C:25]([NH:27][C:28]1[CH:36]=[CH:35][CH:34]=[CH:33][C:29]=1[C:30]([NH:1][CH:2]([C:4]1[N:9]=[N:8][C:7]([NH:10][C:11]2[CH:12]=[C:13]([O:21][CH3:22])[C:14]([O:19][CH3:20])=[C:15]([O:17][CH3:18])[CH:16]=2)=[N:6][CH:5]=1)[CH3:3])=[O:31])=[O:26]

Inputs

Step One
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Intermediate 18
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.1 g
Type
reactant
Smiles
NC(C)C1=CN=C(N=N1)NC1=CC(=C(C(=C1)OC)OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C)C1=CN=C(N=N1)NC1=CC(=C(C(=C1)OC)OC)OC
Step Five
Name
Quantity
0.084 g
Type
reactant
Smiles
FC(C(=O)NC1=C(C(=O)O)C=CC=C1)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(N=NC2=C1N=CC=C2)OC(=[N+](C)C)N(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.36 mmol
AMOUNT: MASS 0.14 g
Name
Type
product
Smiles
FC(C(=O)NC1=C(C(=O)NC(C)C2=CN=C(N=N2)NC2=CC(=C(C(=C2)OC)OC)OC)C=CC=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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